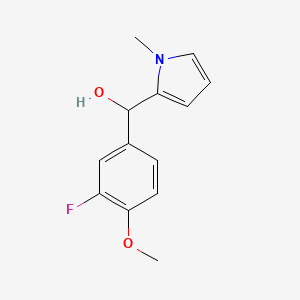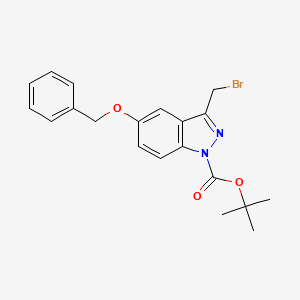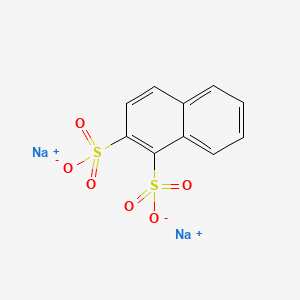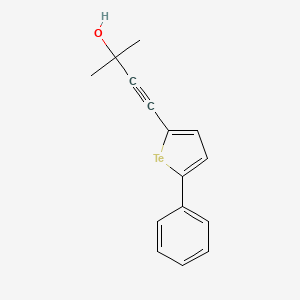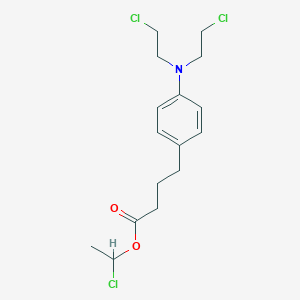
1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorambucil can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with chloroacetyl chloride . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of chlorambucil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorambucil undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, chlorambucil can transfer alkyl groups to various nucleophiles, such as DNA bases.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of nucleophilic targets like DNA.
Hydrolysis: Can be carried out using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Major Products Formed:
Alkylation: Leads to the formation of DNA adducts, which interfere with DNA replication and transcription.
Hydrolysis: Produces 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid and 1-chloroethanol.
Wissenschaftliche Forschungsanwendungen
Chlorambucil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrogen mustards.
Biology: Employed in research on DNA damage and repair mechanisms due to its ability to form DNA adducts.
Medicine: Extensively used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Wirkmechanismus
Chlorambucil exerts its effects by cross-linking DNA strands, thereby preventing DNA replication and transcription. This is achieved through the formation of covalent bonds between the chloroethyl groups of chlorambucil and the guanine bases in DNA . The resulting DNA adducts lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Chlorambucil is part of the nitrogen mustard family of alkylating agents. Similar compounds include:
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent with applications in various cancers.
Ifosfamide: Similar to cyclophosphamide but with a different pharmacokinetic profile.
Uniqueness of Chlorambucil: Chlorambucil is unique due to its relatively low toxicity compared to other nitrogen mustards, making it suitable for long-term treatment of chronic conditions like chronic lymphocytic leukemia .
Eigenschaften
Molekularformel |
C16H22Cl3NO2 |
|---|---|
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
1-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
RXZWCIDVNSYZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
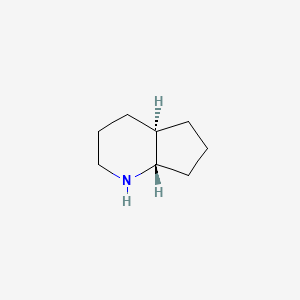
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
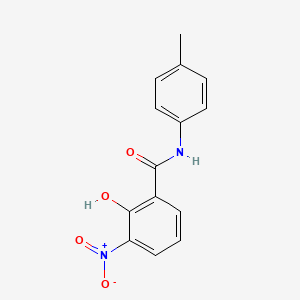
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)

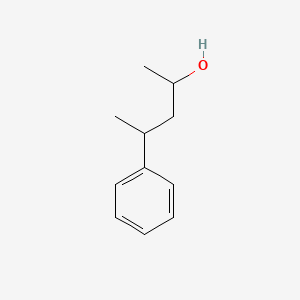
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

